N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide often involves multiple steps, including the use of starting materials like ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, followed by reactions in solvents such as dry dichloromethane. The addition of lutidine and TBTU under cooled conditions is a common practice, leading to the target compound, which is then purified through recrystallization (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is determined through various spectroscopic techniques, including HNMR and LC-MS, and further confirmed by X-ray crystallography. For instance, a similar compound crystallized in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular and intramolecular hydrogen bonds, which are essential for its structural stability (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide derivatives often include acetylation, ethylation, and condensation processes, leading to the formation of the target compound with high purity. These reactions are optimized for yield and efficiency, and the products are characterized using spectroscopic methods to confirm their structures (Gong Fenga, 2007).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-8-13(2)10-17(9-12)22-11-18(21)19-16-6-4-15(5-7-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEMQXRZUPZOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
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